2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic compound with the chemical formula and a molecular weight of 298.30 g/mol. This compound is notable for its unique structural features, including a triazolo-pyrimidine core, which is of significant interest in medicinal chemistry due to its potential biological activities. The compound's CAS registry number is 946276-17-1, which facilitates its identification and sourcing in chemical databases.
The compound falls under the classification of triazole derivatives and is often explored for its pharmacological properties. It has been synthesized and characterized in various studies, highlighting its potential applications in drug discovery and development.
The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide typically involves multi-step organic reactions. While specific detailed methodologies vary across different studies, the following general steps are commonly employed:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
The molecular structure of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide can be represented using various structural formulas:
Cc1cccc(NC(=O)Cn2cnc3c(nnn3C)c2=O)c1
This notation provides a way to convey the structure in a linear format that can be interpreted by chemical software.
The compound features:
These structural elements contribute to its biological activity and solubility properties.
The chemical reactivity of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide can be explored through various reactions:
These reactions highlight the versatility of the compound in synthetic chemistry.
The mechanism of action for compounds like 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is often linked to their interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit:
Quantitative data on IC50 values and specific target interactions would provide further insights into its efficacy.
Chemical properties include reactivity towards acids and bases, solubility in organic solvents versus water, and stability under various conditions. These aspects are critical for practical applications in laboratory settings.
The potential applications of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide span several fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: